Cas no 2137582-67-1 (9-Ethyl-1-oxa-3-azaspiro[5.5]undecan-2-one)

9-Ethyl-1-oxa-3-azaspiro[5.5]undecan-2-one is a spirocyclic lactam compound featuring a unique fused ring structure, combining oxazole and azaspiro frameworks. Its rigid spirocyclic core enhances molecular stability, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The ethyl substituent at the 9-position contributes to improved lipophilicity, facilitating membrane permeability in bioactive applications. This compound is particularly useful in the development of heterocyclic scaffolds for drug discovery, offering synthetic versatility for modifications at multiple reactive sites. Its well-defined stereochemistry and high purity make it suitable for precision research applications, including the study of enzyme inhibition and receptor binding interactions.
9-Ethyl-1-oxa-3-azaspiro[5.5]undecan-2-one structure
2137582-67-1 structure
Product name:9-Ethyl-1-oxa-3-azaspiro[5.5]undecan-2-one
CAS No:2137582-67-1
MF:C11H19NO2
MW:197.27406334877
CID:6169966
PubChem ID:165471449

9-Ethyl-1-oxa-3-azaspiro[5.5]undecan-2-one Chemical and Physical Properties

Names and Identifiers

    • EN300-802946
    • 9-ethyl-1-oxa-3-azaspiro[5.5]undecan-2-one
    • 2137582-67-1
    • 9-Ethyl-1-oxa-3-azaspiro[5.5]undecan-2-one
    • Inchi: 1S/C11H19NO2/c1-2-9-3-5-11(6-4-9)7-8-12-10(13)14-11/h9H,2-8H2,1H3,(H,12,13)
    • InChI Key: ONRFSQKMVLQIIR-UHFFFAOYSA-N
    • SMILES: O1C(NCCC21CCC(CC)CC2)=O

Computed Properties

  • Exact Mass: 197.141578849g/mol
  • Monoisotopic Mass: 197.141578849g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 219
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 38.3Ų

9-Ethyl-1-oxa-3-azaspiro[5.5]undecan-2-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-802946-5.0g
9-ethyl-1-oxa-3-azaspiro[5.5]undecan-2-one
2137582-67-1 95%
5.0g
$3065.0 2024-05-21
Enamine
EN300-802946-2.5g
9-ethyl-1-oxa-3-azaspiro[5.5]undecan-2-one
2137582-67-1 95%
2.5g
$2071.0 2024-05-21
Enamine
EN300-802946-0.1g
9-ethyl-1-oxa-3-azaspiro[5.5]undecan-2-one
2137582-67-1 95%
0.1g
$930.0 2024-05-21
Enamine
EN300-802946-0.25g
9-ethyl-1-oxa-3-azaspiro[5.5]undecan-2-one
2137582-67-1 95%
0.25g
$972.0 2024-05-21
Enamine
EN300-802946-10.0g
9-ethyl-1-oxa-3-azaspiro[5.5]undecan-2-one
2137582-67-1 95%
10.0g
$4545.0 2024-05-21
Enamine
EN300-802946-1.0g
9-ethyl-1-oxa-3-azaspiro[5.5]undecan-2-one
2137582-67-1 95%
1.0g
$1057.0 2024-05-21
Enamine
EN300-802946-0.5g
9-ethyl-1-oxa-3-azaspiro[5.5]undecan-2-one
2137582-67-1 95%
0.5g
$1014.0 2024-05-21
Enamine
EN300-802946-0.05g
9-ethyl-1-oxa-3-azaspiro[5.5]undecan-2-one
2137582-67-1 95%
0.05g
$888.0 2024-05-21

Additional information on 9-Ethyl-1-oxa-3-azaspiro[5.5]undecan-2-one

9-Ethyl-1-Oxa-3-Azaspiro[5.5]Undecan-2-One: A Comprehensive Overview

9-Ethyl-1-Oxa-3-Azaspiro[5.5]Undecan-2-One, also known by its CAS number CAS No. 2137582-67-1, is a unique and complex organic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound belongs to the spiro compound family, characterized by its two rings sharing only one atom, creating a distinctive structural motif. The presence of an ethyl group at the 9-position and the spiro arrangement of the rings contribute to its unique chemical properties and potential applications.

The molecular structure of 9-Ethyl-1-Oxa-3-Azaspiro[5.5]Undecan-2-One is intriguing, with a spiro system comprising a five-membered ring fused to another five-membered ring. The oxygen atom in the 1-position and the nitrogen atom in the 3-position further enhance its structural complexity, making it a subject of interest for researchers exploring novel chemical frameworks. Recent studies have highlighted its potential as a building block in drug design due to its ability to form hydrogen bonds and participate in various stereochemical interactions.

In terms of synthesis, this compound can be prepared through a variety of methods, including cyclization reactions and spiro ring formation techniques. One notable approach involves the reaction of an appropriate diamine with a cyclic ketone under specific conditions, leading to the formation of the spiro system. The ethyl group at the 9-position can be introduced via alkylation or substitution reactions, depending on the starting materials used.

The chemical properties of CAS No. 2137582-67-1 are influenced by its spiro structure and heteroatoms. It exhibits moderate solubility in common organic solvents such as dichloromethane and ethyl acetate, making it suitable for use in solution-phase reactions. Its thermal stability has been tested under various conditions, revealing that it can withstand moderate heating without significant decomposition, which is advantageous for certain industrial applications.

Recent research has explored the application of 9-Ethyl-1-Oxa-3-Azaspiro[5.5]Undecan-2-One in drug delivery systems due to its ability to act as a carrier for bioactive molecules. Its spiro structure allows for controlled release mechanisms, which could be beneficial in pharmaceutical formulations requiring sustained drug release profiles.

In addition to its pharmaceutical applications, this compound has shown promise in materials science as a precursor for advanced polymers and hybrid materials. Its ability to form stable covalent bonds with other functional groups makes it a versatile building block for constructing complex molecular architectures.

The study of CAS No. 2137582-67-based compounds has also extended into computational chemistry, where molecular modeling techniques have been employed to predict its interactions with biological targets. These studies have provided valuable insights into its potential as an inhibitor or modulator of key enzymes involved in various disease pathways.

In conclusion, 9-Ethyl-1-Oxa-3-Azaspiro[5.5]Undecan-2-One, with its unique structural features and diverse chemical properties, represents a valuable compound for both academic research and industrial applications. As ongoing studies continue to uncover new aspects of its chemistry and functionality, this compound is poised to play an increasingly important role in advancing our understanding of complex molecular systems.

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